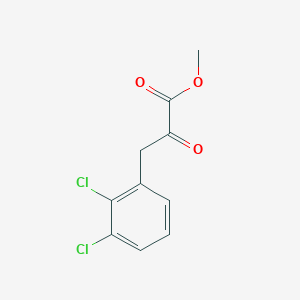![molecular formula C14H14N2O4S B13687579 Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13687579.png)
Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with carbobenzyloxy (Cbz) protected amines. One common method includes the use of methyl 2-chloromethylthiazole-4-carboxylate as a starting material, which reacts with Cbz-protected amines under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial and fungal infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential drug targets.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(chloromethyl)thiazole-4-carboxylate: Similar in structure but with a chlorine atom instead of the Cbz-amino group.
Methyl 2-Boc-aminothiazole-4-carboxylate: Contains a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
Uniqueness
Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate is unique due to the presence of the Cbz protecting group, which can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions also adds to its utility in medicinal chemistry and other research fields .
Propiedades
Fórmula molecular |
C14H14N2O4S |
|---|---|
Peso molecular |
306.34 g/mol |
Nombre IUPAC |
methyl 2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H14N2O4S/c1-19-13(17)11-9-21-12(16-11)7-15-14(18)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18) |
Clave InChI |
BNCOHIALFUPQJY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CSC(=N1)CNC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)








![Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B13687545.png)



